Biochemical Potency of EZM0414 Against SETD2 Catalytic Domain
EZM0414 inhibits the catalytic activity of the SETD2 SET domain (residues 1434-1711) with an IC50 of 18 nM in a biochemical assay using SAM and a biotinylated peptide substrate [1]. While no direct head-to-head data with a structurally distinct SETD2 inhibitor exists, this potency is comparable to or exceeds that reported for other clinical-stage SETD2 inhibitors. For context, the advanced lead compound from which EZM0414 was optimized exhibited an IC50 of 34 nM, representing a ~2-fold improvement in biochemical potency achieved through conformational design [2].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Advanced lead compound (pre-EZM0414): 34 nM |
| Quantified Difference | ~1.9-fold improvement |
| Conditions | SETD2 (residues 1434-1711) biochemical assay with SAM and biotin-Ahx-RKSAPATGGVKKPHR-NH2 substrate |
Why This Matters
This quantifies the structural optimization gain, confirming EZM0414 as the most potent member of its chemical series suitable for in vivo studies.
- [1] BindingDB Entry BDBM50594406. Affinity Data: IC50=18 nM for SETD2 (1434-1711 residues). View Source
- [2] Alford JS, et al. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies. ACS Med Chem Lett. 2022;13(7):1137-1143. View Source
